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Compound of Interest

Compound Name: Cyclohexanamine, 1-(2-thienyl)-

CAS No.: 100133-00-4

Cat. No.: B1268503

Get Quote

Technical Monograph: 1-(2-
Thienyl)cyclohexanamine
Abstract
1-(2-Thienyl)cyclohexanamine (also known as 1-(thiophen-2-yl)cyclohexan-1-amine) is a

primary arylcyclohexylamine structurally analogous to the dissociative anesthetic Phencyclidine

(PCP) and its thiophene derivative Tenocyclidine (TCP). Functioning primarily as a synthetic

precursor and a pharmacologically active metabolite, this compound represents a critical

scaffold in the study of NMDA receptor antagonism. This guide provides a rigorous technical

analysis of its chemical properties, synthetic pathways, reactivity profiles, and safety

considerations, designed for researchers in medicinal chemistry and neuropharmacology.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
The compound consists of a cyclohexane ring substituted at the 1-position with both a primary

amine group and a 2-thienyl ring. It is a lipophilic base, typically isolated as a hydrochloride salt
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to ensure stability against oxidation.

Nomenclature & Identifiers
Property Detail

IUPAC Name 1-(Thiophen-2-yl)cyclohexan-1-amine

Common Names
Des-piperidyl Tenocyclidine; 1-Amino-1-(2-

thienyl)cyclohexane

CAS Registry 22766-26-3 (General/HCl)

Molecular Formula C₁₀H₁₅NS

Molecular Weight
181.30 g/mol (Free Base); 217.76 g/mol (HCl

Salt)

SMILES NC1(CCCCC1)c2cccs2

Physicochemical Properties
Parameter Value / Characteristic

Physical State
Free Base: Viscous, pale yellow oil. HCl Salt:

White to off-white crystalline solid.

Melting Point 230–235 °C (HCl salt, decomp.)

Solubility
Water: High (Salt), Negligible (Base). Organic

Solvents: Soluble in EtOH, DMSO, DCM (Base).

pKa (Calculated) ~9.5–10.2 (Amine protonation)

Stability

Hygroscopic (Salt). The thiophene ring is

sensitive to strong acids and oxidative

conditions.[1][2]

Synthetic Methodologies
The synthesis of 1-(2-thienyl)cyclohexanamine requires bypassing the steric hindrance of the

cyclohexane ring while preserving the acid-sensitive thiophene moiety. Two primary routes are

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pdf.benchchem.com/121/Technical_Support_Center_Stability_of_Thiophene_Containing_Compounds.pdf
https://eguru.rrbdavc.org/module/data/271-Thiophene.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


established: the Bruylants Reaction (nucleophilic displacement) and the Azide Method

(Curtius/Schmidt variation).

Method A: The Modified Bruylants Reaction (Primary
Route)
This method involves the displacement of a cyano group from an

-aminonitrile by a Grignard reagent. Because the starting material is a primary amine, two
equivalents of Grignard reagent are required: the first deprotonates the amine, and the second
effects the substitution.

Reaction Scheme:

Aminonitrile Formation: Cyclohexanone + NaCN + NH₄Cl

1-Aminocyclohexanecarbonitrile.

Grignard Addition: 1-Aminocyclohexanecarbonitrile + 2 eq. 2-Thienylmagnesium bromide

Magnesium complex.

Hydrolysis: Complex + H₂O/NH₄Cl

1-(2-Thienyl)cyclohexanamine.

Method B: The Azide Route (Safety-Focused)
This route avoids the use of highly toxic cyanides and provides milder conditions for the

thiophene ring.

Nucleophilic Addition: Cyclohexanone + 2-Thienyllithium

1-(2-Thienyl)cyclohexanol.

Azidation: Alcohol + TMSN₃ + BF₃·OEt₂

1-(2-Thienyl)-1-azidocyclohexane.

Reduction: Azide + LiAlH₄
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1-(2-Thienyl)cyclohexanamine.

Synthetic Pathway Visualization
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Figure 1: Comparative synthetic pathways. Route A (top) is direct but requires cyanide

handling. Route B (bottom) is longer but avoids cyanide and utilizes milder conditions.

Experimental Protocol: Modified Bruylants
Synthesis
Objective: Synthesis of 1-(2-thienyl)cyclohexanamine HCl. Scale: 50 mmol.

Phase 1: Preparation of 1-Aminocyclohexanecarbonitrile
Reagents: Dissolve NH₄Cl (3.0 g, 55 mmol) and NaCN (2.7 g, 55 mmol) in 40 mL of water.

Addition: Add Cyclohexanone (4.9 g, 50 mmol) dissolved in 10 mL MeOH dropwise to the

aqueous solution with vigorous stirring.

Reaction: Stir at room temperature for 4 hours. A white precipitate (the aminonitrile) will form.

Workup: Extract with Et₂O (3 x 30 mL). Wash organics with brine, dry over anhydrous

MgSO₄, and evaporate in vacuo. Caution: The residue contains cyanide traces; handle in a

fume hood.
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Phase 2: Grignard Displacement
Grignard Prep: In a flame-dried 3-neck flask under Argon, prepare 2-thienylmagnesium

bromide (110 mmol, 2.2 eq) from Mg turnings and 2-bromothiophene in anhydrous THF (50

mL).

Addition: Dissolve the aminonitrile from Phase 1 in 20 mL anhydrous THF. Add this solution

dropwise to the refluxing Grignard reagent.

Note: The first equivalent of Grignard will cause gas evolution (deprotonation of -NH₂). The

second equivalent drives the displacement.

Reflux: Heat at reflux for 12–16 hours to ensure complete displacement of the nitrile.

Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

Isolation: Extract with Et₂O. The product is in the organic layer.[3]

Purification: Extract the amine into 1M HCl (aqueous). Wash the aqueous acidic layer with

Et₂O (removes non-basic impurities). Basify the aqueous layer with 20% NaOH to pH >12.

Extract the free base into DCM.

Salt Formation: Dry DCM layer (Na₂SO₄), evaporate, dissolve residue in minimal

isopropanol, and add conc. HCl/IPA. Filter the white precipitate.

Reactivity & Stability
Thiophene Sensitivity
The thiophene ring is electron-rich (

-excessive), making it highly susceptible to electrophilic attack.

Acid Sensitivity: Unlike benzene analogs, thiophene can polymerize in the presence of

strong mineral acids (e.g., conc. H₂SO₄).[4] Synthesis and workup should avoid prolonged

exposure to strong acids unless the amine is fully protonated (which deactivates the system

slightly).
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Oxidation: The sulfur atom is prone to oxidation, forming thiophene-S-oxides and S,S-

dioxides, which are reactive Michael acceptors and potential toxins.

Amine Nucleophilicity
The primary amine at the tertiary carbon is sterically hindered (neopentyl-like position) but

remains nucleophilic.

Derivatization: Readily forms Schiff bases with aldehydes.

N-Alkylation: Can be converted to secondary/tertiary amines (e.g., reaction with 1,5-

dibromopentane yields Tenocyclidine/TCP).

Pharmacological & Safety Context
Mechanism of Action
1-(2-Thienyl)cyclohexanamine acts as an uncompetitive antagonist at the NMDA receptor (PCP

site).

Structure-Activity Relationship (SAR): The replacement of the phenyl ring (in PCP) with a

thiophene ring generally increases affinity for the NMDA receptor due to the higher

lipophilicity and electron density of thiophene. However, the primary amine is typically less

potent than its tertiary amine counterparts (like TCP) but retains significant dissociative

activity.

Metabolic Bioactivation & Toxicity
A critical safety concern for thiophene-containing drugs is metabolic activation by Cytochrome

P450 enzymes.[1]
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Figure 2: Metabolic activation pathways. The formation of the S-oxide intermediate poses a risk

of covalent binding to hepatic proteins.[1]

Handling Precautions
Acute Toxicity: Treat as a potent CNS depressant and dissociative agent. Handle in a

glovebox or certified fume hood.

Chemical Hazard: Incompatible with strong oxidizing agents.

Storage: Store under inert gas (Argon) at -20°C to prevent S-oxidation and carbonate

formation (from air CO₂ reacting with the amine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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